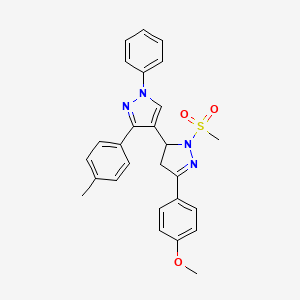

2-methanesulfonyl-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

This compound is a pyrazole-based heterocyclic molecule featuring a 3,4-dihydropyrazole core substituted with methanesulfonyl, 4-methoxyphenyl, 4-methylphenyl, and phenyl groups. Its structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methylphenyl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-19-9-11-21(12-10-19)27-24(18-30(29-27)22-7-5-4-6-8-22)26-17-25(28-31(26)35(3,32)33)20-13-15-23(34-2)16-14-20/h4-16,18,26H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQIKZZEOCRSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core bipyrazole structure, followed by the introduction of the methoxyphenyl, methylsulfonyl, phenyl, and p-tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

Target Compound :

- Core : 3,4-Dihydropyrazole (partially saturated pyrazole ring).

- Key Substituents :

- Methanesulfonyl (electron-withdrawing).

- 4-Methoxyphenyl (electron-donating).

- 4-Methylphenyl (hydrophobic).

- Phenyl (aromatic).

Analog 1 : 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole

- Core : Dihydropyrazole fused with pyrazole.

- Key Substituents : Biphenyl, methoxyphenyl.

- Bioactivity : Analgesic properties attributed to pyrazoline cores.

Analog 2 : 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

- Core : 1,3,4-Thiadiazole (sulfur-containing heterocycle).

- Key Substituents : Methylphenyl, sulfanyl groups.

- Bioactivity : Medicinal applications (unspecified, linked to thiadiazole’s pharmacological profile).

Table 1: Structural Comparison

Target Compound :

- Likely synthesized via cyclocondensation of hydrazines with diketones or via halogenation-alkylation steps, though specific details are absent in the evidence.

Analog 1 :

- Prepared using sodium ethoxide in ethanol, followed by recrystallization .

Analog 2 :

Target Compound :

- No direct data, but pyrazole derivatives are associated with anti-inflammatory and enzyme inhibitory activities.

Biological Activity

Overview of the Compound

2-Methanesulfonyl-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential pharmacological applications. Pyrazole and its derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : Various studies have shown that pyrazole derivatives can inhibit the growth of cancer cell lines. For example, compounds similar to the one have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

- Mechanism of Action : The anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. For instance, certain derivatives have been shown to arrest the cell cycle at specific phases (e.g., S phase) .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Some studies suggest that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This activity could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

There is evidence supporting the antimicrobial effects of pyrazole derivatives:

- Broad Spectrum Activity : Certain pyrazole compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl rings has been associated with increased potency against cancer cells. Modifications in the bipyrazole core can also lead to variations in biological activity .

Data Table: Biological Activity of Related Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | A549 | 26 | Cell cycle arrest |

| Compound C | HepG2 | 0.71 | Inhibition of proliferation |

| Compound D | P815 | 17.82 | Cytotoxicity |

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Study by Wei et al. (2022) : This research highlighted the anticancer potential of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives, where one compound showed significant growth inhibition against A549 cells with an IC50 value of 26 µM .

- Research by Fan et al. (2021) : This study synthesized various pyrazole derivatives and evaluated them for antiproliferative effects against multiple cancer cell lines. Some compounds exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.